5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-3-1-6(13(9,11)12)4(8)2-5(3)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWQETLVQGFCBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2-chloro-4-fluorobenzene. This can be achieved by reacting the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group can be replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents like ammonia (NH3), primary or secondary amines, and alcohols are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other derivatives.
Biology: In the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry: In the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
4-Bromobenzoyl Chloride (CAS 586-75-4)
- Molecular Formula : C₇H₄BrClO.
- Functional Group : Benzoyl chloride (-COCl) instead of sulfonyl chloride (-SO₂Cl).
- Reactivity : Benzoyl chlorides undergo nucleophilic acyl substitution (e.g., forming amides or esters), while sulfonyl chlorides participate in sulfonylation reactions (e.g., forming sulfonamides). The sulfonyl group is more electron-withdrawing, enhancing the electrophilicity of the aromatic ring .
- Safety : 4-Bromobenzoyl chloride requires stringent handling due to its lachrymatory and corrosive nature, with immediate medical intervention recommended upon exposure .
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
- Molecular Formula : C₇H₈BrClFN.
- Functional Group : Benzylamine hydrochloride (-CH₂NH₃⁺Cl⁻) instead of sulfonyl chloride.
- Applications : Primarily used in pharmaceutical synthesis (e.g., as a building block for kinase inhibitors). Unlike sulfonyl chlorides, benzylamine derivatives are nucleophilic and participate in alkylation or condensation reactions .
Halogenated Benzoic Acid Derivatives
5-Bromo-2-chlorobenzoic Acid
- Molecular Formula : C₇H₄BrClO₂.
- Functional Group : Carboxylic acid (-COOH) instead of sulfonyl chloride.
- Reactivity : Carboxylic acids are less reactive than sulfonyl chlorides, requiring activation (e.g., via thionyl chloride) for conversion to acyl chlorides. The absence of the sulfonyl group reduces steric hindrance but limits utility in sulfonamide synthesis .
3-Bromobenzoyl Chloride
- Molecular Formula : C₇H₄BrClO.
- Substituent Position : Bromine at position 3 instead of 3.
- Electronic Effects : The meta-bromo substitution decreases ortho/para-directing effects compared to the para-fluoro and ortho-chloro groups in the target compound, altering regioselectivity in electrophilic substitution reactions .
Physical and Chemical Properties Comparison
Biological Activity
5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.
The compound has the molecular formula and a molecular weight of approximately 307.95 g/mol. It is characterized by the presence of multiple halogens, which enhance its reactivity and potential biological interactions.
The biological activity of this compound is largely attributed to its electrophilic nature. The sulfonyl chloride group can engage in nucleophilic substitution reactions, allowing it to interact with various biological molecules, including proteins and nucleic acids. This interaction can lead to modifications that affect the function of these biomolecules, potentially influencing cellular pathways and disease processes.
Enzyme Inhibition and Protein-Ligand Interactions
Research indicates that compounds similar to this compound are utilized in the study of enzyme inhibition. The sulfonamide group can mimic certain biological structures, making it useful in biochemical assays aimed at understanding protein-ligand interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzenesulfonyl derivatives, revealing significant activity against Gram-positive bacteria. For instance, derivatives of related compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.39 to 3.12 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) .
| Compound | Target Bacteria | MIC (mg/L) | IC50 (mg/L) |
|---|---|---|---|
| This compound | MSSA | 0.39 - 3.12 | >12.3 |
| Related Derivative | MRSA | 0.39 - 1.56 | Not specified |
| Related Derivative | Enterococcus faecalis | 6.25 | Not specified |
These findings suggest that derivatives of this compound could serve as potential antibacterial agents, particularly in treating infections caused by resistant strains.
Case Studies
- Antibacterial Activity Evaluation : A study explored the antibacterial effects of various benzenesulfonate derivatives, including those derived from this compound. The results demonstrated that specific structural modifications could enhance antibacterial potency against both MSSA and MRSA strains .
- Mechanistic Insights : Another investigation into the compound's mechanism revealed that the presence of halogen substituents was crucial for its activity, as these groups can participate in halogen bonding, which stabilizes interactions with target enzymes.
Applications in Drug Discovery
The reactivity of this compound makes it a valuable scaffold for synthesizing new therapeutic agents. Its ability to modify biological molecules positions it as a candidate for drug development targeting various diseases, including those affecting the central nervous system .
Q & A
Q. What are the standard synthetic protocols for preparing 5-Bromo-2-chloro-4-fluorobenzenesulfonyl chloride?
- Methodological Answer : The compound is typically synthesized via sequential halogenation and sulfonation of a benzene derivative. A common approach involves:
Sulfonation : Treating a halogenated benzene precursor with chlorosulfonic acid under controlled temperature (0–5°C) to introduce the sulfonyl chloride group.
Halogenation : Introducing bromine, chlorine, and fluorine substituents via electrophilic aromatic substitution, ensuring regioselectivity by leveraging directing effects of existing groups.
Purification : Recrystallization from anhydrous dichloromethane or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm substituent positions and absence of impurities.
- FT-IR : Peaks at ~1370 cm (S=O asymmetric stretch) and 1180 cm (S=O symmetric stretch) validate the sulfonyl chloride group.
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M]) and isotopic pattern matching Br/Cl/Cl.
- HPLC/GC : Quantify purity (>95%) using reverse-phase C18 columns or GC with FID detection .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear impervious gloves (e.g., nitrile), sealed goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis.
- Spills : Neutralize with sodium bicarbonate and collect residues in labeled hazardous waste containers .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for coupling reactions involving this sulfonyl chloride?
- Methodological Answer : Apply DoE to variables like temperature (20–80°C), stoichiometry (1:1 to 1:2.5 sulfonyl chloride:amine), and solvent polarity (dichloromethane vs. THF). Use response surface methodology (RSM) to maximize yield and minimize byproducts. For example, a Central Composite Design (CCD) with 3–5 factors can identify optimal conditions for synthesizing sulfonamides .
Q. How can researchers resolve contradictory reactivity data in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from competing pathways (e.g., sulfonamide vs. sulfonate formation). Strategies include:
- Kinetic Control : Use low temperatures (-10°C) and polar aprotic solvents (DMF) to favor amine coupling over alcohol reactions.
- Byproduct Analysis : Employ LC-MS to detect intermediates (e.g., hydrolysis to sulfonic acid).
- Computational Modeling : DFT studies (B3LYP/6-31G*) to compare activation energies of competing mechanisms .
Q. What strategies mitigate hygroscopicity-induced degradation during storage?
- Methodological Answer :
- Desiccants : Store with molecular sieves (3Å) in sealed Schlenk flasks.
- Inert Atmosphere : Use gloveboxes for aliquot preparation under argon.
- Stability Testing : Monitor decomposition via periodic NMR to track fluoride release, indicating hydrolysis .
Q. How can computational methods predict regioselectivity in further functionalization?
- Methodological Answer :
- Electrostatic Potential Maps : Calculate using Gaussian09 at the HF/6-31G* level to identify electron-deficient sites prone to nucleophilic attack.
- Hammett Constants : Leverage substituent effects (e.g., fluorine’s -I effect) to predict reactivity at the 4-position.
- Molecular Dynamics (MD) : Simulate solvent effects on transition states in coupling reactions .
Q. How to address discrepancies between theoretical and experimental yields in large-scale syntheses?
- Methodological Answer :
- Scale-Up Factors : Adjust mixing efficiency (e.g., switch from batch to flow chemistry with micromixers).
- Thermal Gradients : Use in-situ IR probes to monitor exothermic sulfonation steps.
- Impurity Profiling : Compare LC-MS data from small- vs. large-scale batches to identify aggregation or side reactions .
Data Contradiction Analysis
Q. Why do purity assays (>95% by HPLC) sometimes conflict with reactivity in downstream applications?
- Methodological Answer :
- Trace Impurities : Even 1–2% residual moisture or acidic byproducts (e.g., HCl) can deactivate catalysts. Use Karl Fischer titration and ion chromatography to quantify.
- Isomeric Contamination : Regioisomers (e.g., 4-Bromo-3-chloro-2-fluoro derivatives) may co-elute in HPLC. Confirm with 2D - HSQC NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
